molecular formula C15H22IN3O2 B602159 Amisulpride EP impurity C CAS No. 176849-91-5

Amisulpride EP impurity C

Cat. No. B602159
CAS RN: 176849-91-5
M. Wt: 403.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Amisulpride EP Impurity C, also known as 4-Amino-N-[[ (2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is an impurity standard of Amisulpride . Amisulpride belongs to a class of drugs known as atypical antipsychotics .


Molecular Structure Analysis

The molecular formula of Amisulpride EP Impurity C is C15H22IN3O2 . The molecular weight is 403.26 g/mol .

Scientific Research Applications

Enhancement of Oral Bioavailability

Amisulpride: , a second-generation antipsychotic, has a low oral bioavailability of 48%, which is attributed to its pH-dependent solubility and being a substrate of the P-glycoprotein efflux pump . Research has shown that Nanostructured Lipid Carriers (NLCs) can be used to enhance the oral absorption of Amisulpride. These carriers are prepared by a solvent evaporation technique and optimized to maximize entrapment efficiency and minimize particle size . The development of NLC-based capsules has shown potential to improve the oral bioavailability of Amisulpride significantly, with a relative bioavailability increase up to 252.78% .

Therapeutic Drug Monitoring via Saliva Analysis

A novel method has been developed for the determination of Amisulpride in a small volume of human saliva using Liquid Chromatography with a Diode Array Detector (LC-DAD) supported by Solid-Phase Extraction (SPE) . This method allows for the measurement of drug concentration in saliva, offering a non-invasive and patient-friendly alternative to blood sampling for Therapeutic Drug Monitoring (TDM). The method’s validation showed high linearity and precision, confirming its usefulness in TDM .

Psychiatric Treatment Efficacy

Amisulpride is primarily used as an atypical antipsychotic drug with a high affinity for D2 and D3 dopamine receptors . It is effective in treating both positive and negative symptoms of schizophrenia, with a superior performance in managing negative symptoms compared to conventional antipsychotic compounds . The drug’s potency depends on the administered dose, and it causes fewer extrapyramidal symptoms .

Pharmacological Research

Amisulpride EP impurity C is utilized in pharmacological research to study its interaction with various neurotransmitter systems. It is particularly useful in understanding the drug’s selective affinity for dopamine receptors and its antipsychotic effects .

Pharmaceutical Quality Control

As a reference standard, Amisulpride EP impurity C is employed in quality control laboratories to ensure the purity and consistency of Amisulpride formulations. It serves as a benchmark for comparing the impurity profile of pharmaceutical products .

Drug Formulation Development

Researchers use Amisulpride EP impurity C in the development of new drug formulations, such as optimizing the drug’s solubility, stability, and delivery mechanisms. This impurity plays a crucial role in the creation of more effective and patient-compliant pharmaceutical products .

Analytical Method Calibration

In analytical chemistry, Amisulpride EP impurity C is used to calibrate instruments and validate methods, particularly in ion-exchange chromatography applications. This ensures accurate and reliable results in environmental or food analysis and other quality control processes .

Neurotransmitter System Studies

Amisulpride EP impurity C is instrumental in research focused on neurotransmitter systems, especially serotonin receptors. It helps in elucidating the role of these receptors in various psychiatric and neurological disorders .

Mechanism of Action

Target of Action

Amisulpride EP Impurity C, also known as Amisulpride, is a selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily located in the limbic system, a part of the brain involved in emotional responses .

Mode of Action

Amisulpride EP Impurity C interacts with its targets, the dopamine D2 and D3 receptors, by selectively binding to them . This binding inhibits the activity of these receptors, thereby reducing the effects of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . Notably, Amisulpride EP Impurity C has a differential target binding profile at different doses: at low doses, it selectively binds to presynaptic dopamine autoreceptors, facilitating dopamine release .

Biochemical Pathways

The primary biochemical pathway affected by Amisulpride EP Impurity C is the dopaminergic pathway. By selectively blocking dopamine D2 and D3 receptors, Amisulpride EP Impurity C modulates the activity of this pathway, particularly in the limbic system . This modulation can alleviate both positive and negative symptoms of schizophrenia and exhibit antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .

Pharmacokinetics

Following intravenous administration, the peak plasma concentration of Amisulpride EP Impurity C is achieved at the end of the infusion period, and the plasma concentration decreases by 50% within approximately 15 minutes . It is known to be substantially excreted by the kidneys, and patients with severe renal impairment may have increased systemic exposure and an increased risk of adverse reactions .

Result of Action

The molecular and cellular effects of Amisulpride EP Impurity C’s action primarily involve the modulation of dopamine activity in the brain. By selectively blocking dopamine D2 and D3 receptors, Amisulpride EP Impurity C can alleviate symptoms of schizophrenia and exhibit antidepressant properties . It is also reported to inhibit clozapine-induced sialorrhea .

Action Environment

The action, efficacy, and stability of Amisulpride EP Impurity C can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and resulting efficacy can be affected by the patient’s renal function, as Amisulpride EP Impurity C is substantially excreted by the kidneys . Additionally, the drug’s action can be influenced by the presence of other medications, as well as the patient’s age and body weight .

properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQXFWDVKMXKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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